![molecular formula C12H17N B15310402 3-[(2,5-Dimethylphenyl)methyl]azetidine](/img/structure/B15310402.png)
3-[(2,5-Dimethylphenyl)methyl]azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,5-Dimethylphenyl)methyl]azetidine is a nitrogen-containing heterocyclic compound with a four-membered ring structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-[(2,5-Dimethylphenyl)methyl]azetidine, can be achieved through various methods. One notable method involves photo-induced copper catalysis via [3+1] radical cascade cyclization. This method is characterized by double C-H activation and is known for its operational simplicity, cost-effectiveness, and broad substrate scope . Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods
Industrial production of azetidines often employs microwave irradiation techniques for efficient cyclocondensation reactions. This method allows for the synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines in an alkaline aqueous medium .
化学反応の分析
Types of Reactions
3-[(2,5-Dimethylphenyl)methyl]azetidine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like organometallic compounds
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents for Suzuki-Miyaura coupling, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . Other reagents include dimethylsulfoxonium methylide for one-pot reactions under microwave irradiation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .
科学的研究の応用
3-[(2,5-Dimethylphenyl)methyl]azetidine has numerous applications in scientific research:
作用機序
The mechanism of action of 3-[(2,5-Dimethylphenyl)methyl]azetidine involves its interaction with molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo ring-opening polymerization, which allows it to form various macromolecular architectures . This property is crucial for its applications in materials science and medicinal chemistry.
類似化合物との比較
Similar Compounds
Uniqueness
3-[(2,5-Dimethylphenyl)methyl]azetidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in various fields, including the development of advanced materials and pharmaceuticals .
特性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC名 |
3-[(2,5-dimethylphenyl)methyl]azetidine |
InChI |
InChI=1S/C12H17N/c1-9-3-4-10(2)12(5-9)6-11-7-13-8-11/h3-5,11,13H,6-8H2,1-2H3 |
InChIキー |
OZJNVCJZEQHYAY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)CC2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate, trifluoroacetic acid](/img/structure/B15310330.png)
![1-(Aminomethyl)-3-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylicacidhydrochloride](/img/structure/B15310348.png)

![3-ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride](/img/structure/B15310351.png)
![Methyl[2-(pyridin-2-yl)propan-2-yl]amine](/img/structure/B15310358.png)
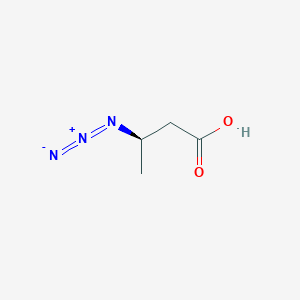
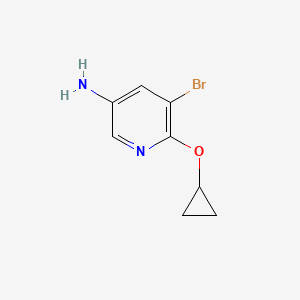
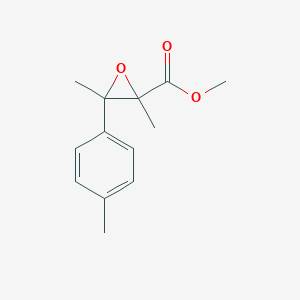
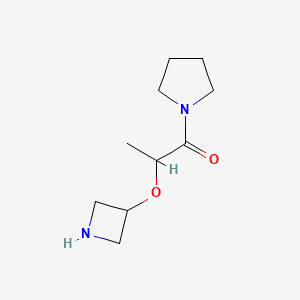

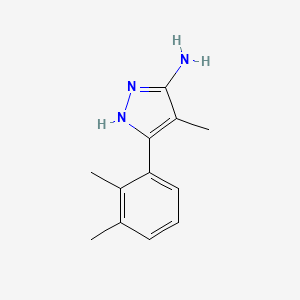
![3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylicacid](/img/structure/B15310407.png)

